molecular formula C6H11NO3 B8436492 Methyl 3-carbamoylisobutyrate

Methyl 3-carbamoylisobutyrate

Cat. No.: B8436492
M. Wt: 145.16 g/mol
InChI Key: WMSVGGWTPOETNS-UHFFFAOYSA-N
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Description

Methyl 3-carbamoylisobutyrate (C₇H₁₁NO₃) is an organic compound featuring a methyl ester group and a carbamoyl substituent on an isobutyrate backbone. Such compounds are often intermediates in pharmaceutical or polymer synthesis due to their reactive groups.

Chemical Reactions Analysis

Reaction with Formic Acid Esters

Methyl 3-carbamoylisobutyrate undergoes a nucleophilic substitution reaction with formic acid esters (e.g., methyl formate) to yield methylsuccinic acid ester and formamide . This reaction is equilibrium-driven and requires precise stoichiometric control:

  • Molar ratio : Optimal results are achieved with a formic acid ester-to-substrate ratio of 2:1 to 6:1 .

  • Catalysts : Alkali metal alcoholates (e.g., sodium methylate), alkaline earth metal oxides (e.g., magnesium oxide), or strongly basic ion exchange resins enhance reaction efficiency .

  • Solvents : Alcohols corresponding to the ester group (e.g., methanol for methyl formate) improve solubility and selectivity .

Example reaction :

Methyl 3 carbamoylisobutyrate+Methyl formatecatalystMethylsuccinic acid ester+Formamide\text{Methyl 3 carbamoylisobutyrate}+\text{Methyl formate}\xrightarrow{\text{catalyst}}\text{Methylsuccinic acid ester}+\text{Formamide}

Key Parameters

ParameterOptimal RangeImpact on Reaction
Temperature20–80°CHigher temperatures accelerate kinetics but risk side reactions .
Reaction Time0.5–4 hoursProlonged durations improve conversion but reduce selectivity .
Catalyst Loading1–5 wt%Excess catalyst complicates purification .

Performance Data

A representative study reported:

  • Conversion : 83.2% of this compound .

  • Selectivity : 98.1% toward methylsuccinic acid ester .

Alternative Reactants and Pathways

  • Carbon Monoxide/Methanol System : Methylsuccinic acid ester can also be synthesized using methanol and carbon monoxide instead of methyl formate, simplifying feedstock logistics .

  • Solvent-Free Conditions : Although possible, solvent-free reactions require higher catalyst loadings and extended reaction times .

Mechanistic Insights

The reaction proceeds via:

  • Nucleophilic attack by the carbamoyl oxygen on the formic acid ester.

  • Elimination of formamide and rearrangement to form the succinate ester backbone.

The catalytic role of bases involves deprotonating intermediates to stabilize transition states .

Challenges and Optimizations

  • Byproduct Management : Formamide must be separated efficiently to avoid downstream contamination .

  • Catalyst Recycling : Heterogeneous catalysts (e.g., ion exchange resins) enable reuse, reducing costs .

The synthesis and reactivity of this compound highlight its versatility in organic chemistry, with optimized conditions achieving high yields and selectivity. Further research could explore greener solvents or enzymatic catalysis to enhance sustainability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Esters with Carbamoyl/Carbamate Groups

  • Methyl (3-Hydroxyphenyl)-Carbamate (CAS 13683-89-1): Structure: Contains a carbamate group (-O-C(=O)-NH₂) attached to a phenyl ring. Key Differences: The aromatic phenyl group introduces rigidity and alters solubility compared to aliphatic Methyl 3-carbamoylisobutyrate. Used in polymer synthesis and coatings due to its stability . Molecular Formula: C₈H₉NO₃.

Methyl Esters with Hydroxy/Keto Functionalities

  • Methyl 3-Hydroxybutyrate (HMDB0041603) :

    • Structure : A β-hydroxy ester (CH₃-C(OH)-CH₂-COOCH₃).
    • Key Differences : The hydroxy group enhances hydrogen bonding, increasing water solubility. It is a metabolite in ketone body metabolism, unlike the carbamoyl-containing this compound .
    • Molecular Formula : C₅H₁₀O₃.
  • 3-Methyl-2-Oxobutyric Acid (CAS 759-05-7) :

    • Structure : A keto acid (CH₃-C(=O)-CH(CH₃)-COOH).
    • Key Differences : The carboxylic acid group (vs. ester) increases acidity (pKa ~2.5). It is a key intermediate in leucine metabolism, highlighting divergent biological roles compared to ester derivatives .
    • Molecular Formula : C₅H₈O₃.

Aromatic vs. Aliphatic Esters

  • Methyl 2-Benzoylamino-3-Oxobutanoate: Structure: Features a benzoylamino group (aromatic) and a keto-ester. Key Differences: The aromatic moiety stabilizes the molecule via resonance, affecting reactivity in condensation reactions (e.g., forming heterocycles) .

Physical and Chemical Properties

While direct data for this compound is unavailable, comparisons can be inferred from analogous esters:

  • Volatility : Methyl esters (e.g., methyl salicylate in ) typically have higher volatility than carboxylic acids due to esterification .
  • Solubility : Aliphatic esters (e.g., Methyl 3-hydroxybutyrate) are more water-soluble than aromatic derivatives (e.g., Methyl (3-hydroxyphenyl)-carbamate) .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Applications
This compound Not provided C₇H₁₁NO₃ Carbamoyl, ester Hypothesized pharmaceutical intermediate
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 C₈H₉NO₃ Carbamate, phenyl ester Polymer synthesis, coatings
Methyl 3-hydroxybutyrate HMDB0041603 C₅H₁₀O₃ Hydroxy, ester Ketone body metabolite
3-Methyl-2-oxobutyric acid 759-05-7 C₅H₈O₃ Keto, carboxylic acid Leucine metabolism intermediate
Methyl salicylate 119-36-8 C₈H₈O₃ Phenolic ester Fragrance, anti-inflammatory agent

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 4-amino-2-methyl-4-oxobutanoate

InChI

InChI=1S/C6H11NO3/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H2,7,8)

InChI Key

WMSVGGWTPOETNS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A process for producing 3-methyltetrahydrofuran, wherein in a first step, prussic acid is reacted with methyl methacrylate to produce methyl 3-cyanoisobutyrate. The methyl 3-cyanoisobutyrate is then reacted with water and sulfuric acid to produce a resultant product which is reacted with a C1 -C8 aliphatic alcohol to produce a methylsuccinic acid ester. The methylsuccinic acid ester is catalytically hydrogenated to prepare the 3-methyltetrahydrofuran. Alternatively, the methyl 3-cyanoisobutyrate is hydrated to produce methyl 3-carbamoylisobutyrate, which is then reacted with a formic acid ester to form a methylsuccinic acid ester and formamide and the resultant methylsuccinic acid ester is catalytically hydrogenated. The 3-methyltetrahydrofuran is produced in high selectivity and in a commercially advantageous manner from inexpensive reactants. The 3-methyltetrahydrofuran is useful as a commoner for producing polyether glycol, which is utilized as starting raw material for preparing spandex fiber.
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